![molecular formula C12H14N2O B3099317 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile CAS No. 1353945-70-6](/img/structure/B3099317.png)
2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile
Übersicht
Beschreibung
“2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile” is a chemical compound with the CAS Number: 1353945-70-6 . It has a molecular weight of 202.26 and its IUPAC name is 2-[(3-hydroxy-1-pyrrolidinyl)methyl]benzonitrile . This compound is stored at temperatures between 28°C .
Molecular Structure Analysis
The molecular formula of “2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile” is C12H14N2O . The InChI code is 1S/C12H14N2O/c13-7-10-3-1-2-4-11(10)8-14-6-5-12(15)9-14/h1-4,12,15H,5-6,8-9H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile” include a molecular weight of 202.25 and a molecular formula of C12H14N2O . The compound is stored at temperatures between 28°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- Androgen Receptor Modulators : This compound has been used in the synthesis and optimization of novel selective androgen receptor modulators (SARMs). These SARMs demonstrate efficacy in muscle tissue without affecting the prostate, indicating potential applications in muscle-wasting diseases (Asano et al., 2017).
Chemical Transformations
- Formation of Heterocyclic Spiranes : The compound is involved in 1,3-dipolar cycloaddition reactions, leading to the formation of various heterocyclic spiranes, which are crucial in medicinal chemistry (Fischer & Schneider, 1983).
- Neuroleptic Activity : It has been utilized in the synthesis of benzamides with potential neuroleptic activities, indicating its role in the development of psychiatric medications (Iwanami et al., 1981).
Pharmacological Applications
- H3 Receptor Antagonism : Derivatives of this compound have shown potential in enhancing cognition and attention by acting as H3 receptor antagonists (Cowart et al., 2005).
- Anti-Inflammatory and Analgesic Activities : It's also found in the structure-based design of benzimidazole sugar conjugates showing significant anti-inflammatory and analgesic activities (El-Nezhawy et al., 2009).
Biochemical Research
- Biocatalysis : This compound is part of studies focusing on biocatalysis, particularly in the hydroxylation of pyrrolidines, which is significant in the synthesis of various pharmaceuticals (Li et al., 2001).
Drug Discovery
- PARP Inhibition for Cancer Treatment : It forms part of the molecular structure in the development of PARP inhibitors like ABT-888, used in cancer treatment (Penning et al., 2009).
Pharmaceutical Intermediate
- Intermediate for Anti-HIV Agents : The compound is an important intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors (Xiu-lia, 2015).
Novel Drug Mechanisms
- HCV Inhibition : It has been used to develop new inhibitors of Hepatitis C Virus (HCV) with novel mechanisms of action, showing promise in HCV treatment (Jiang et al., 2020).
Eigenschaften
IUPAC Name |
2-[(3-hydroxypyrrolidin-1-yl)methyl]benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-7-10-3-1-2-4-11(10)8-14-6-5-12(15)9-14/h1-4,12,15H,5-6,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUGSDLAUDJJCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=CC=C2C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.